molecular formula C21H18BrNO5 B11690918 2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11690918
M. Wt: 444.3 g/mol
InChI Key: ANISYZJNZQZZHP-YVLHZVERSA-N
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Description

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that combines bromine, ethoxy, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-ETHOXY-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Oxazole Formation: Construction of the oxazole ring through cyclization reactions.

    Acetylation: Introduction of the acetate group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: Formation of additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-6-ETHOXY-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-METHYLACETANILIDE: Shares the bromine and aromatic structure but lacks the ethoxy and oxazole groups.

    4-ETHOXY-2-BROMOANILINE: Contains the ethoxy and bromine groups but lacks the oxazole and acetate moieties.

Uniqueness

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

[2-bromo-6-ethoxy-4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H18BrNO5/c1-4-26-18-11-14(9-16(22)19(18)27-13(3)24)10-17-21(25)28-20(23-17)15-7-5-12(2)6-8-15/h5-11H,4H2,1-3H3/b17-10-

InChI Key

ANISYZJNZQZZHP-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C)Br)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C)Br)OC(=O)C

Origin of Product

United States

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